molecular formula C22H22ClN3O2S B11512893 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11512893
M. Wt: 427.9 g/mol
InChI Key: SCYBGBOTJVCPCL-HMMYKYKNSA-N
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Description

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Ethoxybenzylidene Group: This is typically achieved through condensation reactions involving aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving thiazole and piperazine rings.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C22H22ClN3O2S/c1-2-28-19-6-4-3-5-16(19)15-20-21(27)24-22(29-20)26-13-11-25(12-14-26)18-9-7-17(23)8-10-18/h3-10,15H,2,11-14H2,1H3/b20-15+

InChI Key

SCYBGBOTJVCPCL-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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